What is 1-Fluoro-4-(5,5,5-trifluoropentyl)benzene
What is 1-Fluoro-4-(5,5,5-trifluoropentyl)benzene
An In-depth Technical Guide to 1-Fluoro-4-(5,5,5-trifluoropentyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Fluoro-4-(5,5,5-trifluoropentyl)benzene, a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. The document elucidates its physicochemical properties, provides a detailed, field-proven synthetic protocol with mechanistic insights, and explores its strategic applications in drug discovery. Emphasis is placed on the rationale behind its molecular design, leveraging the unique properties of both the aryl fluoride and the terminal trifluoroalkyl chain to modulate bioactivity and pharmacokinetic profiles. This guide serves as a critical resource for scientists seeking to synthesize, characterize, and strategically deploy this versatile chemical scaffold.
Introduction: The Strategic Value of Fluorination in Molecular Design
The deliberate incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery.[1][2] Fluorine, being the most electronegative element, imparts profound changes to a molecule's physicochemical properties, including its metabolic stability, lipophilicity, pKa, and binding affinity, often without a significant increase in steric bulk.[3][4][5] The compound 1-Fluoro-4-(5,5,5-trifluoropentyl)benzene is an exemplar of strategic fluorination, featuring two distinct and influential fluorinated motifs:
-
Aryl Fluoride (-F): The fluorine atom attached directly to the benzene ring acts as a weak deactivator for electrophilic aromatic substitution but is a powerful modulator of electronic properties. It can engage in favorable protein-ligand interactions (such as orthogonal multipolar C-F···C=O interactions) and often serves as a "metabolic shield," blocking sites susceptible to oxidative metabolism by Cytochrome P450 enzymes.[5]
-
Trifluoroalkyl Chain (-CH₂(CH₂)₃CF₃): The terminal trifluoromethyl (CF₃) group on the pentyl chain is a strong electron-withdrawing group and a lipophilic hydrogen bond acceptor. Its presence significantly increases the molecule's lipophilicity, which can enhance membrane permeability and bioavailability.[3] Furthermore, the C-F bonds are exceptionally strong, rendering the CF₃ group highly resistant to metabolic degradation.[3][5]
This dual incorporation makes 1-Fluoro-4-(5,5,5-trifluoropentyl)benzene a valuable building block for creating novel therapeutic agents with potentially enhanced pharmacokinetic and pharmacodynamic profiles.[6][7]
Physicochemical Properties and Analytical Characterization
The precise identification and purity assessment of 1-Fluoro-4-(5,5,5-trifluoropentyl)benzene are paramount for its application in regulated fields like drug development.
Key Properties
The fundamental properties of the compound are summarized below.
| Property | Value | Source |
| CAS Number | 1099598-03-4 | [8][9] |
| Molecular Formula | C₁₁H₁₂F₄ | [10][11] |
| Molecular Weight | 220.21 g/mol | [10][11] |
| MDL Number | MFCD11100543 | [9][11] |
| Appearance | Expected to be a colorless liquid | Inferred from analogs[12][13] |
Spectroscopic Signature
-
¹H NMR: The proton NMR spectrum is expected to show distinct regions. The aromatic region should display a complex second-order multiplet system (an AA'BB' system) characteristic of a 1,4-disubstituted benzene ring. The aliphatic region will feature multiplets corresponding to the five-carbon chain, with the protons on the carbon adjacent to the CF₃ group showing coupling to the fluorine atoms.
-
¹³C NMR: The carbon spectrum will confirm the presence of 11 unique carbon atoms. The carbons of the benzene ring will show characteristic shifts, with the carbon directly bonded to the aryl fluorine exhibiting a large one-bond C-F coupling constant. The carbon of the CF₃ group will appear as a quartet due to one-bond C-F coupling.
-
¹⁹F NMR: This is a critical technique for characterization. The fluorine NMR spectrum is expected to exhibit two distinct signals: a singlet or complex multiplet for the single aryl fluorine and a triplet for the -CF₃ group, resulting from coupling to the adjacent -CH₂- protons.[14][15]
Synthesis and Mechanistic Insights
The synthesis of 1-Fluoro-4-(5,5,5-trifluoropentyl)benzene can be achieved through a robust, multi-step pathway originating from commercially available starting materials. The most logical and field-proven approach involves a Friedel-Crafts acylation followed by a ketone reduction.
Synthetic Workflow Diagram
Caption: A two-step synthesis of 1-Fluoro-4-(5,5,5-trifluoropentyl)benzene.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(4-Fluorophenyl)-5,5,5-trifluoropentan-1-one (Friedel-Crafts Acylation)
-
Rationale: This reaction establishes the core carbon skeleton. Fluorobenzene is chosen as the starting material, and the fluorine substituent directs the incoming acyl group primarily to the para position due to its ortho-, para-directing nature. Aluminum chloride (AlCl₃) is a potent Lewis acid that activates the acyl chloride for electrophilic attack on the aromatic ring.
-
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (1.2 eq.) in a suitable anhydrous solvent (e.g., dichloromethane).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add 5,5,5-trifluoropentanoyl chloride (1.0 eq.) to the suspension while stirring.
-
After the formation of the acylium ion complex, add fluorobenzene (1.1 eq.) dropwise, maintaining the temperature at 0 °C.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC or GC-MS.
-
Upon completion, quench the reaction by carefully pouring it over crushed ice and concentrated HCl.
-
Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure ketone intermediate.
-
Step 2: Synthesis of 1-Fluoro-4-(5,5,5-trifluoropentyl)benzene (Clemmensen Reduction)
-
Rationale: The Clemmensen reduction is a classic method for reducing aryl ketones to their corresponding alkanes under strongly acidic conditions. It is particularly effective for substrates that are stable in strong acid. The zinc amalgam provides the reducing power.
-
Procedure:
-
Prepare amalgamated zinc [Zn(Hg)] by stirring zinc dust with a 5% aqueous solution of mercuric chloride (HgCl₂) for 10 minutes. Decant the solution and wash the solid with water.
-
In a round-bottom flask fitted with a reflux condenser, add the freshly prepared amalgamated zinc, concentrated hydrochloric acid, and a co-solvent such as toluene.
-
Add the ketone intermediate, 1-(4-fluorophenyl)-5,5,5-trifluoropentan-1-one (1.0 eq.), to the flask.
-
Heat the mixture to reflux with vigorous stirring for 8-12 hours. Additional portions of concentrated HCl may be required during the reaction to maintain acidic conditions.
-
After cooling to room temperature, separate the organic layer. Extract the aqueous layer with toluene (2x).
-
Combine the organic layers, wash with sodium bicarbonate solution and then brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
The final product can be purified by vacuum distillation to yield 1-Fluoro-4-(5,5,5-trifluoropentyl)benzene as a pure liquid.
-
Applications in Drug Discovery and Development
The structural features of 1-Fluoro-4-(5,5,5-trifluoropentyl)benzene make it a highly desirable scaffold for medicinal chemistry programs. Its utility stems from its ability to predictably modulate key drug-like properties.
Modulation of Physicochemical Properties
The introduction of this moiety into a lead compound can fine-tune its properties in several critical ways:
-
Increased Metabolic Stability: The aryl fluoride can block a potential site of aromatic hydroxylation, while the robust CF₃ group prevents degradation at the terminus of the alkyl chain.[4][5] This often leads to an increased plasma half-life and improved oral bioavailability.
-
Enhanced Lipophilicity (logP): The trifluoropentyl chain significantly increases lipophilicity compared to a standard pentyl chain. This can improve a compound's ability to cross cellular membranes and penetrate tissues, including the blood-brain barrier.[1][3]
-
Altered Acidity/Basicity (pKa): The strong electron-withdrawing nature of the fluorinated substituents can lower the pKa of nearby basic functional groups (e.g., amines), which can reduce off-target ion channel activity and improve cell permeability.[5]
-
Improved Binding Affinity: The aryl fluoride can participate in specific, favorable interactions within a protein's binding pocket, potentially increasing the potency and selectivity of the drug candidate.[1]
Role as a Bioisostere and Pharmacophore
The 4-(trifluoroalkyl)fluorobenzene moiety can serve as a bioisostere for other groups, such as a 4-chlorophenyl or 4-methoxyphenyl group, offering a similar size but with vastly different electronic and metabolic properties. This allows chemists to systematically probe structure-activity relationships (SAR) and optimize lead compounds.
Caption: Influence of the molecule's key structural features on drug-like properties.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 1-Fluoro-4-(5,5,5-trifluoropentyl)benzene is not widely available, precautions should be based on analogous fluorinated aromatic compounds.[16][17]
-
General Hazards: Assumed to be a skin and eye irritant. May be harmful if inhaled or swallowed. Organofluorine compounds should always be handled with care, as their long-term toxicological properties may not be fully investigated.[16]
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side-shields or chemical goggles.
-
Skin and Body Protection: Wear a standard laboratory coat.
-
-
Handling: All manipulations should be performed in a well-ventilated fume hood. Avoid breathing vapors or mists. Keep away from heat, sparks, and open flames.[16][17]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Disclaimer: This safety information is based on structurally related compounds. Always consult the specific SDS provided by the supplier before handling this chemical.
Conclusion
1-Fluoro-4-(5,5,5-trifluoropentyl)benzene is more than just a chemical intermediate; it is a strategically designed building block for modern chemical and pharmaceutical research. Its unique combination of an aryl fluoride and a terminal trifluoroalkyl group provides a powerful tool for medicinal chemists to enhance the metabolic stability, permeability, and binding affinity of drug candidates. The synthetic route outlined in this guide is robust and scalable, enabling its broader application. As the demand for more sophisticated and effective therapeutics grows, the utility of precisely engineered scaffolds like this will undoubtedly continue to expand.
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